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molecular formula C7H5F3IN B136652 4-Iodo-3-(trifluoromethyl)aniline CAS No. 155403-06-8

4-Iodo-3-(trifluoromethyl)aniline

Cat. No. B136652
M. Wt: 287.02 g/mol
InChI Key: ZPVVSYSGZZPGPH-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

A suspension of 1-iodo-4-nitro-2-trifluoromethyl-benzene (see WO 00/09495) (0.500 g, 1.58 mmol) and Raney Ni (˜0.100 g) in MeOH (10 mL) is stirred for 2 h at rt under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a brown solid: ES-MS: 285.8 []−; single peak at tR=4.49 min (System 1); Rf=0.33 (Hexane/CH2Cl2, 2:3).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12]>CO.[Ni]>[I:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 h at rt under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C=C(C=C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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